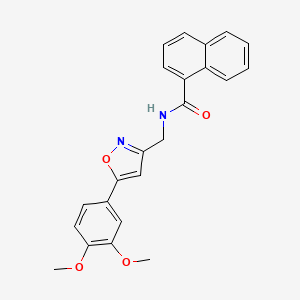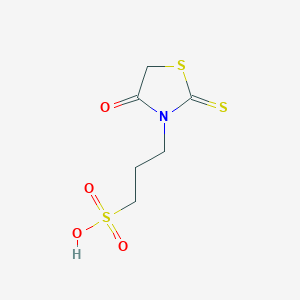![molecular formula C20H23N3OS B2555783 2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 894874-85-2](/img/structure/B2555783.png)
2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-ethylphenyl)acetamide, also known as DQA, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Transformations
- Research on the transformations of related quinazoline derivatives illustrates various synthetic pathways that could be applicable to "2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-ethylphenyl)acetamide". For instance, Markosyan et al. (2018) detailed the synthesis of bis-quinazolines linked through a CH2S bridge, showcasing methods that could potentially be used for creating similar compounds (Markosyan et al., 2018).
Antiviral and Antibacterial Activities
- Novel quinazolin-4(3H)-ones have been synthesized and evaluated for their antiviral and antibacterial activities. For example, Selvam et al. (2007) reported on derivatives with potential antiviral properties against a range of viruses, highlighting the medicinal potential of quinazoline compounds (Selvam et al., 2007).
Anticancer Properties
- Research into quinazoline derivatives also extends into their potential as anticancer agents. For instance, Khazir et al. (2020) explored sulphonyl acetamide analogues of quinazoline as anticancer agents, revealing some compounds with potent activity against various cancer cell lines, suggesting that similar structures could have therapeutic benefits (Khazir et al., 2020).
EGFR/HER2 Inhibition
- The discovery of benzo[g]quinazolin benzenesulfonamide derivatives as dual EGFR/HER2 inhibitors by Alsaid et al. (2017) presents a significant advancement in targeted cancer therapy, indicating that compounds like "2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-ethylphenyl)acetamide" may have potential in this area as well (Alsaid et al., 2017).
properties
IUPAC Name |
2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-4-14-9-11-15(12-10-14)21-18(24)13-25-19-16-7-5-6-8-17(16)22-20(2,3)23-19/h5-12,22H,4,13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQYPOAKLQUHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(NC3=CC=CC=C32)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-ethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2555710.png)


![Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate](/img/structure/B2555716.png)
![{1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazol-4-yl}[4-(2-pyridyl)piperazino]methanone](/img/structure/B2555717.png)
![Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2555718.png)

![N-[4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-yl]-2-chloropyridine-3-sulfonamide](/img/structure/B2555721.png)
